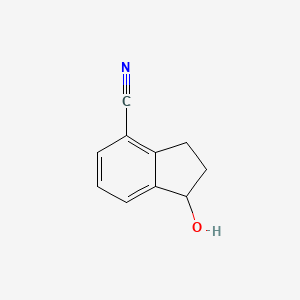
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
Descripción general
Descripción
“1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” is a chemical compound that belongs to the class of indene derivatives. It has a CAS Number of 1306763-24-5 and a molecular weight of 159.19 . The IUPAC name for this compound is ®-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile .
Molecular Structure Analysis
The molecular formula of “1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” is C10H9NO . The InChI code for this compound is 1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 159.19 . It is recommended to be stored at 0-8°C . Unfortunately, other specific physical and chemical properties were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which are structurally similar to “1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that “1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown anticancer activity, indicating that “1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” could potentially be used in cancer research and treatment .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that “1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” could potentially be used in the development of new anti-HIV drugs.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that “1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” could potentially be used in the development of new antioxidant drugs.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that “1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests that “1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” could potentially be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that “1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile” could potentially be used in the development of new antidiabetic drugs.
Safety and Hazards
Propiedades
IUPAC Name |
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFZMTYUOQFQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)
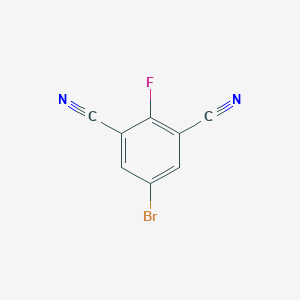
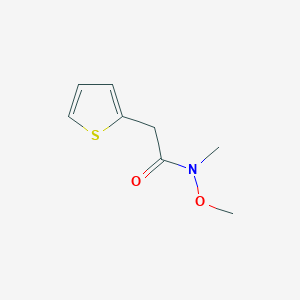

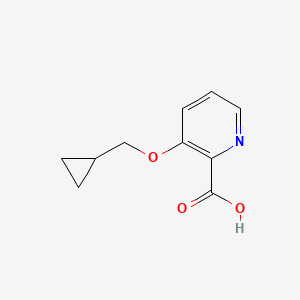
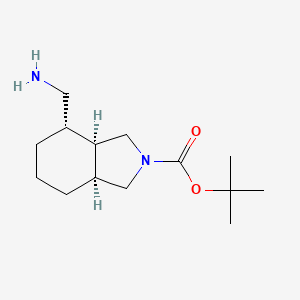
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3093899.png)
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-methylamine](/img/structure/B3093927.png)
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3093929.png)
![tert-Butyl [3,3'-biazetidine]-1-carboxylate](/img/structure/B3093934.png)
![cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B3093941.png)

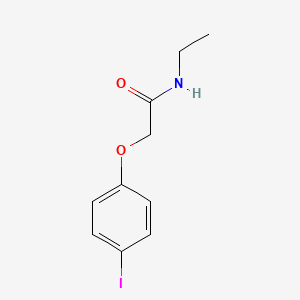
![N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3093960.png)